(r)-3-Hydroxynonanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-hydroxynonanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUXARJOYUQNTC-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33796-87-1 | |
| Record name | R-3-Hydroxynonanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33796-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biosynthetic Pathways and Metabolic Roles of R 3 Hydroxynonanoic Acid
Integration within De Novo Fatty Acid Biosynthesis Pathways
The de novo fatty acid synthesis (FAS) pathway is a primary source for the carbon backbone of (R)-3-hydroxynonanoic acid. nih.govresearchgate.net In this process, acetyl-CoA and malonyl-CoA serve as the initial building blocks. The FAS system, a multi-enzyme complex, catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain.
A key intermediate in this pathway is (R)-3-hydroxyacyl-acyl carrier protein (ACP). nih.gov In organisms like Pseudomonas putida, the enzyme ketoacyl-ACP synthase (FabF) extends the acyl chain to ten carbons. vulcanchem.com Subsequently, β-ketoacyl-ACP reductase (FabG) reduces the β-keto group, resulting in the formation of (R)-3-hydroxydecanoyl-ACP with (R)-stereospecificity. vulcanchem.com This intermediate can then be channeled towards the synthesis of this compound.
In some engineered microbial systems, such as Escherichia coli, the introduction of specific genes can divert intermediates from the FAS pathway to produce this compound. nih.gov For instance, the expression of the phaG gene, which encodes an (R)-3-hydroxydecanoyl-ACP:CoA transacylase, facilitates the conversion of (R)-3-hydroxydecanoyl-ACP to its corresponding CoA thioester, a direct precursor for further reactions. nih.gov
Contribution from the Beta-Oxidation Pathway
The beta-oxidation pathway, typically associated with fatty acid catabolism, can also contribute to the synthesis of this compound, particularly when fatty acids are supplied as a carbon source. nih.govresearchgate.netnih.gov This pathway involves the sequential breakdown of long-chain fatty acids into two-carbon acetyl-CoA units.
Intermediates from the beta-oxidation cycle can be funneled into the synthesis of (R)-3-hydroxyalkanoic acids. mdpi.com For example, in Pseudomonas aeruginosa, it has been demonstrated that the addition of fatty acids enhances the production of rhamnolipids, for which (R)-3-hydroxyalkanoic acids are precursors. nih.gov Specifically, enoyl-CoA hydratases/isomerases (ECH/I), encoded by genes like rhlYZ, can convert β-oxidation intermediates such as 2-decenoyl-CoA into (R)-3-hydroxydecanoyl-CoA. nih.gov This highlights a direct link between the catabolic beta-oxidation pathway and the anabolic synthesis of (R)-3-hydroxyalkanoic acid precursors.
Enzymatic Mechanisms Governing this compound Biosynthesis
The formation of this compound is governed by a series of specific enzymatic reactions that ensure the correct chain length and stereochemistry.
Role of Acyl Carrier Protein (ACP) Intermediates
Acyl carrier protein (ACP) plays a crucial role in de novo fatty acid synthesis by covalently binding and shuttling the growing acyl chain between the various active sites of the fatty acid synthase complex. nih.gov The intermediate (R)-3-hydroxyacyl-ACP is a key branch point. nih.gov From here, the pathway can either continue with fatty acid elongation or be diverted towards the synthesis of other molecules, including this compound. researchgate.netebi.ac.uk The enzyme 3-hydroxydecanoyl-[acyl-carrier-protein] dehydratase, for example, acts on (R)-3-hydroxydecanoyl-ACP to create a double bond, shunting the intermediate into the pathway for unsaturated fatty acid biosynthesis. ebi.ac.uk
Involvement of Acyl-CoA Ligases and Thioesterases
Acyl-CoA ligases (also known as fatty acyl-CoA synthetases) and thioesterases are critical for the activation and release of fatty acids and their derivatives. Acyl-CoA ligases catalyze the ATP-dependent formation of acyl-CoA thioesters from free fatty acids and coenzyme A. nih.govasm.org This activation is a necessary step for their participation in metabolic pathways like beta-oxidation. asm.org In the context of this compound synthesis, specific ligases can activate 3-hydroxy fatty acids to their corresponding CoA thioesters. For instance, in vitro studies have shown that certain acyl-CoA ligases can catalyze the formation of (R)-3-hydroxyoctanoyl-CoA from (R)-3-hydroxyoctanoic acid and CoA. nih.gov
Thioesterases, on the other hand, catalyze the hydrolysis of the thioester bond of acyl-CoAs or acyl-ACPs, releasing the free fatty acid. nih.govasm.org In engineered E. coli, the overexpression of thioesterase II (tesB) in conjunction with phaG has been shown to significantly increase the production of 3-hydroxydecanoic acid. nih.govasm.orgnih.gov The proposed mechanism involves PhaG converting (R)-3-hydroxydecanoyl-ACP to (R)-3-hydroxydecanoyl-CoA, which is then cleaved by thioesterase II to yield the free acid. nih.govresearchgate.net
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme Class | Specific Enzyme Example | Gene | Organism Example | Role in Pathway |
| Ketoacyl-ACP Synthase | FabF | fabF | Pseudomonas aeruginosa | Extends acyl chains to 10 carbons during de novo fatty acid synthesis. vulcanchem.com |
| β-Ketoacyl-ACP Reductase | FabG | fabG | Pseudomonas aeruginosa | Reduces the β-keto group to a hydroxyl group with (R)-stereospecificity. vulcanchem.com |
| Enoyl-CoA Hydratase/Isomerase | RhlY, RhlZ | rhlY, rhlZ | Pseudomonas aeruginosa | Converts 2-decenoyl-CoA (a β-oxidation intermediate) to (R)-3-hydroxydecanoyl-CoA. nih.gov |
| (R)-3-hydroxyacyl-ACP:CoA Transacylase | PhaG | phaG | Pseudomonas putida | Transfers the (R)-3-hydroxyacyl moiety from ACP to CoA. oup.com |
| Thioesterase | Thioesterase II | tesB | Escherichia coli | Cleaves the thioester bond of (R)-3-hydroxydecanoyl-CoA to release free (R)-3-hydroxydecanoic acid. nih.govasm.org |
| Acyl-CoA Ligase | Medium-chain-fatty-acid CoA ligase | PP0763 | Pseudomonas putida | Putatively involved in activating 3-hydroxy fatty acids to their CoA thioesters. nih.gov |
Genetic Regulation of this compound Metabolic Flux
The metabolic flux towards this compound is tightly regulated at the genetic level to balance the needs of the cell for fatty acid synthesis, degradation, and the production of specialized metabolites. In Pseudomonas aeruginosa, the production of rhamnolipids, which are derived from (R)-3-hydroxyalkanoic acids, is controlled by a complex regulatory network that responds to environmental cues and cell density.
The expression of genes involved in both de novo fatty acid synthesis and beta-oxidation can be modulated to control the supply of precursors for this compound. For example, inhibiting fatty acid synthesis with cerulenin (B1668410) blocks the production of polyhydroxyalkanoates (PHAs), which also use (R)-3-hydroxyacyl precursors, from glucose but not from fatty acids. psu.edu Conversely, inhibiting beta-oxidation with acrylic acid prevents PHA formation from octanoate (B1194180) but not from glucose, confirming the distinct yet interconnected roles of these pathways. psu.edu
In engineered strains, the metabolic flux can be intentionally manipulated. Knocking out genes in competing pathways, such as those for further beta-oxidation (e.g., fadD2, fadD4, fadBA1, fadBA4 in P. aeruginosa), can enhance the accumulation of precursors for (R)-3-hydroxyalkanoic acids. researchgate.net Similarly, knocking out genes downstream in a desired pathway, such as rhlB and rhlC in the rhamnolipid synthesis pathway, leads to the accumulation of the intermediate R-3-(R-3-hydroxyalkanoyloxy)alkanoic acids (HAAs), which can then be hydrolyzed to yield this compound. nih.gov The expression of key enzymes like PhaG and TesB can also be placed under the control of inducible promoters to fine-tune the production of this compound. nih.gov
Microbial Production and Biorefinery Strategies for R 3 Hydroxynonanoic Acid
Production via Polyhydroxyalkanoate (PHA) Metabolism
The primary biotechnological route to (R)-3-hydroxynonanoic acid is through the synthesis and subsequent breakdown of polyhydroxyalkanoates (PHAs). PHAs are a family of biodegradable polyesters accumulated by numerous microorganisms as intracellular carbon and energy storage granules. mdpi.comsemanticscholar.org This accumulation typically occurs under conditions of nutrient imbalance, where a key nutrient such as nitrogen or phosphorus is limited while a carbon source is available in excess. mdpi.comnih.gov
The monomers that make up these polymers are (R)-3-hydroxy fatty acids. mdpi.com Depending on the number of carbon atoms in the monomer units, PHAs are classified as either short-chain-length (scl-PHAs, 3-5 carbons) or medium-chain-length (mcl-PHAs, 6-14 carbons). frontiersin.orgnih.gov this compound is a nine-carbon monomer (C9) and is therefore a constituent of mcl-PHAs.
In bacteria like Pseudomonas species, the metabolic machinery for mcl-PHA synthesis is closely linked to fatty acid metabolism. nih.govmdpi.com Precursors for the polymer, specifically (R)-3-hydroxyacyl-Coenzyme A ((R)-3HA-CoA), are supplied via either the β-oxidation pathway when fatty acids are the carbon source or the de novo fatty acid biosynthesis pathway when non-related carbon sources like sugars are used. nih.govencyclopedia.pubasm.org These (R)-3HA-CoA monomers are then polymerized by the action of PHA synthase enzymes (encoded by phaC genes) into mcl-PHA. nih.govasm.orgaocs.org
Bacteria possess a natural metabolic cycle for PHAs. When external carbon sources become scarce, they can mobilize their intracellular PHA stores by breaking them down into their constituent monomers. semanticscholar.orgnih.gov This process, known as intracellular or in vivo depolymerization, is catalyzed by enzymes called PHA depolymerases (e.g., PhaZ). nih.govtandfonline.com The resulting (R)-3-hydroxyalkanoic acid monomers can then be metabolized by the cell for energy and carbon. semanticscholar.org
This natural process can be exploited for the production of free monomers like this compound. By creating specific environmental conditions that promote high depolymerase activity while limiting the cell's ability to consume the released monomers, bacteria can be turned into cellular factories that secrete these valuable chiral chemicals into the surrounding medium. researchgate.netnih.govresearchgate.net
The rate of in vivo PHA depolymerization and subsequent monomer release can be significantly influenced by manipulating environmental parameters. Key factors include pH, temperature, and the presence or absence of nutrients. researchgate.netnih.gov
Studies have demonstrated that alkaline pH is a critical factor for triggering monomer release in Pseudomonas species. Research on Pseudomonas putida GPo1 revealed that the optimal initial pH range for intracellular PHA degradation was between 8 and 11, with pH 11 being the most effective. researchgate.netfrontiersin.org At an initial pH of 11, PHA containing 3-hydroxyoctanoic acid and 3-hydroxyhexanoic acid was degraded with an efficiency of over 90% within 9 hours, achieving a monomer yield of over 90%. researchgate.netfrontiersin.org This high efficiency is attributed to the increased activity of the intracellular mcl-PHA depolymerase (PhaZ) under alkaline conditions, which leads to the liberation of monomers and a consequent drop in the extracellular pH. researchgate.net
Other research has explored these conditions in different strains. For example, P. putida Bet001, after accumulating PHA from lauric acid, was subjected to depolymerization in a Tris-HCl buffer at pH 9 and 30°C. frontiersin.orgresearchgate.netfrontiersin.org This resulted in the release of a mixture of monomers, including (R)-3-hydroxydecanoic acid (R3HD), (R)-3-hydroxyoctanoic acid (R3HO), (R)-3-hydroxyhexanoic acid (R3HHx), and (R)-3-hydroxydodecanoic acid (R3HDD). researchgate.netfrontiersin.org Similarly, unsaturated monomers like 3-hydroxy-8-nonenoic acid have been effectively produced from corresponding unsaturated PHAs under alkaline conditions. researchgate.netfrontiersin.org
The table below summarizes findings on the in vivo depolymerization in different Pseudomonas strains.
An alternative to in vivo depolymerization is the in vitro hydrolysis of PHA polymers that have been extracted and purified from bacterial biomass. This method involves using isolated PHA depolymerase enzymes to break down the polyester (B1180765) into its constituent monomers. researchgate.netresearchgate.net
Extracellular PHA depolymerases are particularly suited for this application. For instance, the depolymerase from Pseudomonas fluorescens GK13 has been shown to effectively catalyze the hydrolysis of poly(3-hydroxyoctanoic acid) [P(3HO)]. nih.govresearchgate.net The efficiency of this enzymatic degradation can be optimized by adjusting factors such as pH and temperature; the P(3HO) depolymerase from P. fluorescens GK13 exhibits its highest activity at pH 9.5 and 40°C. frontiersin.org
Immobilization of the enzyme onto a solid support can significantly enhance the hydrolysis process. When the P. fluorescens GK13 depolymerase was immobilized on a polypropylene (B1209903) support, it catalyzed the nearly complete hydrolysis of P(3HO) polymer into (R)-3-hydroxyoctanoic acid monomers. nih.gov In contrast, the free, soluble enzyme primarily yielded the dimeric ester of 3-hydroxyoctanoic acid under the same conditions. nih.gov This highlights the potential of enzyme immobilization to improve monomer yields in in vitro systems.
The ability to produce PHA is widespread among bacteria, with over 70 genera known to accumulate these polyesters. mdpi.com For the production of this compound, species that synthesize mcl-PHAs are of primary interest. The composition of the accumulated mcl-PHA, and therefore the specific monomer profile, is determined by the genetics of the bacterial strain (particularly its PHA synthase specificity) and the metabolic pathways activated by the provided carbon feedstock. oup.complos.org
Pseudomonas putida is a well-studied and robust bacterium considered a paradigmatic model for the production of mcl-PHAs. nih.govnih.gov Strains such as KT2440, GPo1, and LS46 are frequently used in research for their ability to efficiently convert various carbon sources into mcl-PHAs. researchgate.netnih.govresearchgate.net These strains channel intermediates from the β-oxidation of fatty acids or de novo fatty acid synthesis into (R)-3-hydroxyacyl-CoA precursors, which are then polymerized. nih.govmdpi.com
The monomeric composition of the PHA can be controlled by the choice of carbon source. When P. putida strains are fed with specific alkanoic acids, the resulting polymer often reflects the chain length of the substrate. plos.org For example, cultivation on nonanoic acid (a C9 fatty acid) would be expected to yield a PHA polymer containing a significant fraction of this compound monomers. sbmu.ac.ir
Pseudomonas aeruginosa is another key bacterial species known for its capacity to synthesize mcl-PHAs from a variety of carbon sources. mdpi.commdpi.com The genome of P. aeruginosa contains two PHA synthase genes, phaC1 and phaC2, and a PHA depolymerase-encoding gene, phaD. oup.com These Type II PHA synthases preferentially polymerize (R)-3-hydroxyacyl-CoA monomers with chain lengths of 6 to 14 carbons. oup.com
Similar to P. putida, the metabolic pathways in P. aeruginosa are central to providing the necessary precursors for PHA synthesis. The phaG gene, which encodes a 3-hydroxyacyl-ACP:CoA transacylase, plays a vital role in connecting the de novo fatty acid synthesis pathway with mcl-PHA production when the bacterium is grown on non-fatty acid substrates like gluconate. encyclopedia.puboup.com
Studies have shown that P. aeruginosa PAO1 can produce PHAs with varied monomer compositions depending on the feedstock. When cultivated with different linear carboxylic acids (C8 to C11), the bacterium incorporated the corresponding monomers, including 3-hydroxynonanoic acid (C9), into the PHA polymer. sbmu.ac.ir For instance, when nonanoic acid was supplied as the carbon source, the resulting PHA contained 3-hydroxynonanoic acid. sbmu.ac.ir Metabolic engineering has been employed to enhance the production of specific monomers. By deleting key genes in the β-oxidation pathway, the metabolic flux can be shifted towards the synthesis of (R)-3-hydroxyalkanoic acids, which are precursors for both PHAs and rhamnolipids. researchgate.netnih.gov This strategy has been used to achieve high-titer production of these valuable intermediates. nih.gov
Identification and Engineering of PHA-Producing Bacterial Strains for this compound.
Other Microbial Systems
While Escherichia coli and Pseudomonas species are commonly engineered for (R)-3-hydroxyalkanoic acid (R-3HA) production, other microbial systems have also been explored. For instance, Candida tropicalis has been utilized for the biotransformation of nonanoic acid and its esters into azelaic acid, a related C9 dicarboxylic acid. acs.org Although not directly producing this compound, this demonstrates the capability of yeast systems to process C9 fatty acids. The production of R-3HAs can also be achieved through the in vivo depolymerization of previously accumulated polyhydroxyalkanoates (PHAs). researchgate.netfrontiersin.org For example, Pseudomonas putida GPo1, after accumulating medium-chain-length PHAs, was shown to secrete (R)-3-hydroxyoctanoic acid and (R)-3-hydroxyhexanoate when incubated in alkaline buffers. nih.gov This strategy of leveraging a cell's natural PHA degradation machinery presents an alternative to constructing de novo synthesis pathways.
Direct Fermentative Production of this compound by Engineered Microorganisms
The direct production of specific R-3HAs, such as this compound, through fermentation using genetically engineered microorganisms offers a more streamlined approach compared to the extraction and hydrolysis of PHAs. nih.govresearchgate.net This involves designing and implementing novel metabolic pathways in host organisms, primarily E. coli, to convert central metabolites or supplemented substrates directly into the desired product. researchgate.netillinois.edunih.gov
Recombinant Escherichia coli Production Systems
Recombinant E. coli is a favored host for producing this compound due to its well-understood genetics and metabolism. researchgate.netillinois.edu One strategy involves a multi-enzyme cascade within engineered E. coli to convert substrates like ricinoleic acid into various C9 carboxylic acids, including this compound. researchgate.netmdpi.com This can be achieved by expressing a combination of enzymes such as fatty acid double bond hydratases, alcohol dehydrogenases, and Baeyer-Villiger monooxygenases. researchgate.netmdpi.com For example, a system expressing a fatty acid double bond hydratase from Stenotrophomonas maltophilia, a secondary alcohol dehydrogenase from Micrococcus luteus, and a Baeyer-Villiger monooxygenase from Pseudomonas putida KT2440 has been successfully used. mdpi.com The introduction of a long-chain fatty acid transporter, like FadL, can further enhance substrate uptake and product formation. researchgate.net
Another approach in E. coli is to leverage the fatty acid synthesis (FAS) or β-oxidation pathways. By introducing specific genes, such as phaG from P. putida which encodes a (R)-3-hydroxyacyl-ACP:CoA transacylase, the intermediates from these pathways can be channeled towards the production of medium-chain-length (mcl) R-3HAs. nih.govproquest.com While much of this work has focused on (R)-3-hydroxydecanoic acid, the principles are applicable to producing other mcl-R-3HAs. nih.gov
Metabolic Engineering Approaches for Enhanced Yields
To improve the yield of this compound, various metabolic engineering strategies are employed. A key goal is to increase the metabolic flux towards the desired product while minimizing competing pathways. researchgate.net In Pseudomonas aeruginosa, for instance, deleting genes involved in the β-oxidation pathway (e.g., fadD2, fadD4, fadBA1, fadBA4) was shown to enhance the synthesis of R-3-(R-3-hydroxyalkanoyloxy)alkanoic acids (HAAs), which are precursors to R-3HAs. researchgate.net
In E. coli, enhancing cofactor supply, such as NADPH required by reductases like PhaB, is a critical strategy. asm.org Profiling and selecting the most efficient enzymes for the pathway, such as different thiolase homologs (BktB, Thl, PhaA) and CoA removal mechanisms (Ptb-Buk, TesB), can significantly boost production. asm.org Furthermore, optimizing the expression levels of pathway enzymes and addressing substrate toxicity are crucial for maximizing yields. acs.orgillinois.edu For example, expressing a fatty acid transporter can improve the uptake of fatty acid substrates and potentially mitigate their toxic effects on the host cell. sciepublish.com The choice of host strain is also important, as different E. coli backgrounds like BL21(DE3) and MG1655(DE3) can exhibit different production capabilities. asm.org
Substrate Utilization for this compound Production
Nonanoic Acid as a Direct Carbon Source
Nonanoic acid can serve as a direct precursor for producing C9 compounds. researchgate.netmdpi.comnih.gov For example, Pseudomonas oleovorans can produce PHAs containing (R)-3-hydroxynonanoate monomers when nonanoic acid is used as the carbon source. google.com The subsequent depolymerization of this PHA yields the desired this compound. researchgate.net Similarly, Pseudomonas putida GPo1 utilizes nonanoic acid, via the β-oxidation pathway, to produce PHAs with C9 and C7 monomer units. nih.gov While effective, a challenge with using nonanoic acid directly is its potential toxicity to microbial cells, which can inhibit growth and productivity. acs.org
Conversion from Longer-Chain Fatty Acids (e.g., Ricinoleic Acid)
Using more complex and renewable fatty acids like ricinoleic acid (a C18 hydroxy fatty acid) is an attractive alternative. researchgate.net Engineered E. coli can be used to biocatalytically transform ricinoleic acid into several valuable C9 carboxylic acids. researchgate.net A key intermediate in this process is 10,12-dihydroxyoctadecanoic acid, produced from ricinoleic acid by a fatty acid double bond hydratase. researchgate.net This intermediate is then cleaved to yield products including this compound. researchgate.net This multi-step enzymatic cascade, often performed in a whole-cell biocatalyst setup, has demonstrated high conversion yields. researchgate.net For instance, a system using recombinant E. coli successfully converted 10,12-dihydroxyoctadecanoic acid into this compound and 1,9-nonanedioic acid. researchgate.net This approach leverages the carbon backbone of an abundant, renewable feedstock to generate the desired C9 molecule. frontiersin.org
Table 1: Microbial Systems and Strategies for this compound and Related Compounds
| Microbial Host | Strategy | Key Enzymes/Genes | Substrate(s) | Product(s) | Reference(s) |
| Pseudomonas putida GPo1 | PHA accumulation & in vivo depolymerization | PHA synthase, PHA depolymerase | Nonanoic acid, Octanoic acid | This compound, other mcl-3HAs | google.com, researchgate.net, nih.gov |
| Recombinant E. coli | Multi-enzyme cascade | Fatty acid hydratase (OhyA), Alcohol dehydrogenase (ADH), Baeyer-Villiger monooxygenase (BVMO) | Ricinoleic acid | This compound, 9-Hydroxynonanoic acid | researchgate.net, mdpi.com |
| Recombinant E. coli | Direct fermentation | (R)-3-hydroxydecanoyl-ACP:CoA transacylase (phaG) | Glucose, Fructose | (R)-3-Hydroxydecanoic acid (demonstrates principle) | nih.gov, proquest.com |
| Pseudomonas aeruginosa | Metabolic engineering (precursor enhancement) | RhlA (HAAs synthase); knockout of rhlB, rhlC, β-oxidation genes | Palm oil, Glycerol | R-3-(R-3-hydroxyalkanoyloxy)alkanoic acids (HAAs) | researchgate.net, nih.gov |
| Recombinant E. coli | Metabolic engineering (yield enhancement) | Thiolase (BktB), 3HB-CoA dehydrogenase (PhaB), Thioesterase (TesB) | Glucose | (R)-3-Hydroxybutyrate (demonstrates principle) | asm.org |
| Candida tropicalis | Whole-cell biotransformation | ω-oxidation pathway enzymes | Nonanoic acid | Azelaic acid (1,9-nonanedioic acid) | acs.org |
Utilization of Complex Carbon Sources (e.g., Pyrolysis Wax Hydrocarbons)
The biorefinery concept aims to utilize low-value or waste carbon streams for the production of value-added chemicals. In this context, complex carbon sources, such as those derived from the pyrolysis of plastic waste, represent a promising but challenging feedstock for microbial fermentation. Pyrolysis of polyethylene (B3416737) (PE), for instance, yields a complex mixture of hydrocarbons known as pyrolysis wax, which primarily consists of alkanes and alkenes with varying chain lengths (C8 to C32). mdpi.comresearchgate.netresearchgate.net The conversion of these recalcitrant substrates into specific, high-value molecules like this compound is a key focus of current research.
Several bacterial strains, particularly from the Pseudomonas genus, have been investigated for their ability to utilize pyrolysis wax as a sole carbon source for the production of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which are polyesters composed of (R)-3-hydroxyalkanoic acid monomers. researchgate.netresearchgate.net this compound is often a significant constituent of these mcl-PHAs when bacteria are grown on hydrocarbon-rich substrates.
One of the primary challenges in using pyrolysis wax is its low bioavailability due to the hydrophobic nature of long-chain hydrocarbons. To overcome this, strategies such as the addition of biosurfactants like rhamnolipids have been employed to enhance the emulsification and uptake of these hydrocarbons by bacterial cells. mdpi.comresearchgate.net This has been shown to significantly improve both cell growth and PHA accumulation. researchgate.net
Research has demonstrated that Pseudomonas aeruginosa GL-1 can accumulate mcl-PHA from PE pyrolysis wax, with (R)-3-hydroxydecanoic acid being the most abundant monomer, followed by this compound. researchgate.net Similarly, Pseudomonas oleovorans B-14682 has also been shown to produce mcl-PHA from this feedstock. researchgate.netresearchgate.net The monomer composition of the resulting PHA is directly influenced by the chain length of the hydrocarbons present in the pyrolysis wax and the specific metabolic pathways of the microorganism.
A two-step chemo-biotechnological approach is often proposed for the valorization of plastic waste. mdpi.commdpi.com This involves the initial thermochemical conversion of the plastic (e.g., PE) into a more accessible intermediate like pyrolysis wax, followed by microbial fermentation to produce valuable bioproducts. mdpi.comresearchgate.net Further process improvements include the chemical oxidation of the pyrolysis wax into a mixture of fatty acids, which can then be more readily metabolized by bacteria like Pseudomonas putida KT2440 for PHA production. researchgate.netresearchgate.net
The table below summarizes key findings from studies on the utilization of PE pyrolysis wax for the production of mcl-PHAs, which include this compound as a monomer.
| Microorganism | Carbon Source | Key Findings | PHA Composition | Reference |
| Pseudomonas aeruginosa GL-1 | PE Pyrolysis Wax | Accumulated 9.8% of cell dry weight as mcl-PHA. | (R)-3-hydroxydecanoic acid was the predominant monomer, with this compound as the second most prevalent. | researchgate.netresearchgate.net |
| Pseudomonas oleovorans B-14682 | PE Pyrolysis Wax | Accumulated 3.1% of cell dry weight as mcl-PHA. | Monomers ranged from (R)-3-hydroxyheptanoic acid to (R)-3-hydroxydodecanoic acid, with (R)-3-hydroxydecanoic acid being predominant. | researchgate.net |
| Pseudomonas aeruginosa PAO-1 | PE Pyrolysis Wax with rhamnolipids | Accumulated up to 25% of cell dry weight as PHA. | Not specified in detail, but mcl-PHA was produced. | researchgate.net |
| Pseudomonas putida KT2440 | Oxidized PE Pyrolysis Wax (fatty acid mixture) | Utilized the fatty acid mixture for PHA fermentation. | Not specified in detail, but mcl-PHA was produced. | researchgate.net |
While the direct production and isolation of pure this compound from these complex feedstocks is not the primary focus of the cited research, its presence as a significant monomer in the produced mcl-PHAs underscores the potential of using pyrolysis waxes for its synthesis. The metabolic pathways involved, primarily the β-oxidation of fatty acids derived from the breakdown of hydrocarbons, naturally lead to the formation of (R)-3-hydroxyacyl-CoA intermediates, including (R)-3-hydroxynonanoyl-CoA, which are the direct precursors for its incorporation into PHA. ualberta.ca Further metabolic engineering strategies could potentially be employed to block the polymerization step and enhance the accumulation and secretion of the monomeric this compound.
Enzymatic and Chemo Enzymatic Synthesis of R 3 Hydroxynonanoic Acid and Its Analogs
Biocatalytic Transformation of Renewable Fatty Acids into (R)-3-Hydroxynonanoic Acid
The conversion of renewable long-chain fatty acids into valuable C9 carboxylic acids, such as this compound, represents a key advancement in industrial biotechnology. researchgate.netacs.org A prominent example involves the use of ricinoleic acid, the main fatty acid component of castor oil. researchgate.net
The process begins with the biocatalytic transformation of ricinoleic acid into 10,12-dihydroxyoctadecanoic acid using a fatty acid double bond hydratase. researchgate.net This intermediate is then subjected to a regiospecific oxyfunctionalization cascade. researchgate.netacs.org This multi-step biotransformation ultimately yields a mixture of C9 products, including this compound, 9-hydroxynonanoic acid, and 1,9-nonanedioic acid, with a high total conversion yield of approximately 70%. researchgate.netacs.org The development of such biocatalytic cascades allows for the production of functionalized chemicals from cost-effective and renewable plant oils. sci-hub.seconstantsystems.com
Multi-Step Enzyme and Whole-Cell Biotransformation Systems
The successful synthesis of this compound from fatty acid precursors relies on sophisticated multi-enzyme cascades, often implemented within engineered whole-cell systems. researchgate.net A simultaneous enzyme/whole-cell biotransformation system has been designed to carry out the complex conversion of 10,12-dihydroxyoctadecanoic acid. researchgate.netacs.org
This system combines an externally added esterase from Pseudomonas fluorescens with a recombinant Escherichia coli strain engineered to express a series of catalytic enzymes. researchgate.netacs.org To facilitate the uptake of insoluble fatty acids into the cell, a long-chain fatty acid transporter (FadL) is also co-expressed. researchgate.netmdpi.com The intracellular enzymatic cascade proceeds through the action of a secondary alcohol dehydrogenase (ADH) from Micrococcus luteus, which oxidizes the hydroxyl group, followed by a Baeyer-Villiger monooxygenase (BVMO) from Pseudomonas putida KT2440 that catalyzes an oxidative cleavage of the carbon backbone to form an ester. researchgate.netmdpi.com This ester is then released from the cell and hydrolyzed by the external esterase, resulting in the final C9 acid products. researchgate.net Further oxidation of the co-product, 9-hydroxynonanoic acid, to 1,9-nonanedioic acid is achieved by alcohol/aldehyde dehydrogenases (ChnDE) from Acinetobacter sp. NCIMB9871. researchgate.netnih.gov
The table below details the key enzymes involved in this whole-cell biotransformation process.
Table 1: Enzymes in the Whole-Cell Biotransformation for this compound Production This table is interactive. You can sort and filter the data.
Chiral Synthesis Methodologies
The synthesis of the specific (R)-enantiomer of 3-hydroxynonanoic acid can be achieved through several distinct methodologies that ensure high chiral purity.
One effective chemo-enzymatic approach starts with castor oil or its derivative, methyl ricinoleate (B1264116). researchgate.net This method utilizes the inherent (R)-chirality of ricinoleic acid. The process involves ozonolysis to cleave the C9-C10 double bond, followed by an oxidative workup. researchgate.net This sequence directly yields methyl (R)-3-hydroxynonanoate, preserving the stereochemistry of the starting material. researchgate.net
Purely chemical syntheses for chiral (R)-3-hydroxyalkanoic acids have also been conceptualized. iastate.edu These strategies often rely on key reactions like the Wittig reaction to build the carbon skeleton from smaller, readily available chiral synthons. iastate.edu Another established chemical method involves the Sharpless asymmetric dihydroxylation to introduce the required (R)-stereochemistry onto a suitable precursor. researchgate.net
Furthermore, enzymatic kinetic resolution offers a powerful tool for separating racemic mixtures. researchgate.net In this type of chemo-enzymatic process, a racemic mixture of a 3-hydroxyalkanoic acid ester is treated with a lipase (B570770). The enzyme selectively catalyzes the hydrolysis or esterification of one enantiomer, allowing for the separation of the fast-reacting enantiomer from the unreacted one. researchgate.netresearchgate.net
The table below provides a comparative overview of these synthesis strategies.
Table 2: Comparison of Chiral Synthesis Methodologies for this compound This table is interactive. You can sort and filter the data.
Derivatives of R 3 Hydroxynonanoic Acid: Academic Synthesis and Investigation of Biological Activities
Chemical Modification Strategies for (R)-3-Hydroxynonanoic Acid Derivatives
The functional groups of this compound are targets for various chemical transformations to create derivatives with altered physicochemical properties. These strategies primarily involve reactions at the carboxylic acid and hydroxyl functionalities.
The synthesis of amide derivatives from this compound involves the reaction of its carboxylic acid group with various amines. This process has been used to generate a library of different primary and secondary amides, including both cyclic and acyclic structures. researchgate.net For instance, research has detailed the synthesis of primary amides, ethanolamine (B43304) amides, 2-amino-2-methyl-1-propanol (B13486) amides, and pyrrolidine (B122466) amides. researchgate.net Furthermore, hydroxamic acids, a specific class of amides, have also been successfully synthesized from this parent compound. researchgate.netresearchgate.net These syntheses are often achieved through simple and efficient procedures, starting from methyl esters of this compound, which can be derived from castor oil via ozonolysis and oxidation. researchgate.net
A variety of amide derivatives have been synthesized from (R)- and (S)-3-hydroxynonanoic acid, as detailed in the table below.
| Amine Reactant | Resulting Amide Derivative Type |
|---|---|
| Ammonia (or equivalent) | Primary Amides |
| Ethanolamine | Ethanolamine Amides |
| 2-Amino-2-methyl-1-propanol | 2-Amino-2-methyl-1-propanol Amides |
| Pyrrolidine | Pyrrolidine Amides |
| Hydroxylamine (or derivative) | Hydroxamic Acids |
| Methylamine | N-methyl Amides |
Esterification of the carboxylic acid group is another common modification strategy. A notable application is the biocatalytic synthesis of sugar fatty acid esters (SFAEs), such as glucose esters. mdpi.comresearchgate.net This approach utilizes enzymes, particularly immobilized Candida antarctica lipase (B570770) B (CalB), to catalyze the reaction between this compound (or its methyl ester) and a sugar molecule like glucose. mdpi.com This enzymatic method allows for the creation of unique glucose esters based on PHA-derived monomers. nih.gov The reaction can produce a mixture of mono- and di-esters, with the ratio influenced by the specific substrates used. mdpi.com For example, when using methyl esters of this compound, lipase B produced an average mono- to di-ester ratio of 6:4. mdpi.com
The table below summarizes the conversion yields for the biocatalytic synthesis of various sugar esters.
| Sugar | Fatty Acid Ester Substrate | Conversion Yield (%) |
|---|---|---|
| Glucose | Methyl (R)-3-hydroxynonanoate / Methyl (R)-3-hydroxyheptanoate | 10.25 |
| Galactose | Methyl (R)-3-hydroxynonanoate / Methyl (R)-3-hydroxyheptanoate | 12.83 |
| Lactose | Methyl (R)-3-hydroxynonanoate / Methyl (R)-3-hydroxyheptanoate | 14.48 |
Introducing halogen atoms into the structure of this compound derivatives is a strategy employed to modify their biological activity. This can be achieved through various synthetic routes. One reported method involves decorating PHA monomers with a fluorinated moiety. researchgate.net Another study, using the closely related (R)-3-hydroxyoctanoic acid as a starting material, synthesized a range of derivatives including halo-esters. nih.gov The synthesis of halogen derivatives, particularly of the methyl ester, is of interest due to the prevalence of halogen moieties in many existing drugs. researchgate.net For example, (R)-3-hydroxydecanoic acid has been synthetically converted to (±)3-chlorodecanoic acid to assess how such modifications impact bioactivity. nih.gov
Ester Derivatives Synthesis (e.g., Glucose Esters).
Enzymatic Production of Polymers and Biopolyesters utilizing this compound
This compound is a naturally occurring monomer unit for the biosynthesis of medium-chain-length polyhydroxyalkanoates (MCL-PHAs). aocs.org These biopolyesters are produced by various bacteria, notably fluorescent Pseudomonads like Pseudomonas putida, as intracellular carbon and energy storage materials. aocs.orgcsic.esmdpi.com The key enzymes in this in vivo polymerization process are PHA synthases (PhaC), which catalyze the formation of the polyester (B1180765) chain from (R)-3-hydroxyacyl-CoA precursors. aocs.org When P. putida is fed with nonanoic acid, it can produce a PHA polymer containing 3-hydroxynonanoic acid (3HN) monomers, along with other medium-chain-length monomers like 3-hydroxyvalerate (B1259860) (3HV) and 3-hydroxyheptanoate (3HHp). mdpi.com
In addition to in vivo biosynthesis, enzymes are used for the in vitro production of biopolyesters. Lipases, such as the immobilized lipase B from Candida antarctica, are effective catalysts for the polyesterification of dicarboxylic acids (like 1,9-nonanedioic acid, which can be derived from oleic acid via 9-hydroxynonanoic acid) with diols. mdpi.comresearchgate.netewha.ac.kr This enzymatic approach allows for the synthesis of long-chain biopolyesters under milder conditions than traditional chemical polymerization. ewha.ac.kr
Investigation of Bioactivities of this compound Derivatives
Following the synthesis of novel derivatives, their biological activities are often investigated to explore potential applications.
Derivatives of (R)-3-hydroxyalkanoic acids have been evaluated for their antimicrobial properties. Studies have shown that medium-chain-length (R)-3-hydroxyalkanoic acids possess antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus and Streptococcus. nih.gov Research on a library of compounds derived from (R)-3-hydroxyoctanoic acid revealed that the presence of a free carboxylic group was essential for significant antimicrobial activity. nih.gov
The antimicrobial efficacy of these compounds is often quantified by their Minimal Inhibitory Concentration (MIC). For derivatives of the related (R)-3-hydroxyoctanoic acid, MIC values against a panel of bacteria and fungi have been determined. nih.gov For instance, 3-halogenated octanoic acids demonstrated an ability to inhibit the formation of hyphae in Candida albicans. nih.gov Furthermore, sugar esters synthesized from this compound and its fluorinated analogues have also been tested, showing moderate antimicrobial activity against various standard bacterial and fungal strains. researchgate.net
| Compound | Organism | MIC Range (mM) | Reference |
|---|---|---|---|
| (R)-3-hydroxyoctanoic acid derivatives | Gram-positive & Gram-negative bacteria | 2.8 - 7.0 | nih.gov |
| (R)-3-hydroxyoctanoic acid derivatives | Candida albicans & Microsporum gypseum | 0.1 - 6.3 | nih.gov |
Research on Cytotoxic Effects in Cell Lines
The investigation into the cytotoxic properties of derivatives of this compound has revealed potential applications in oncology. Scientific studies have focused on synthesizing various derivatives and evaluating their ability to inhibit the growth of cancer cell lines. These studies often utilize the MTT assay to determine the concentration of a compound required to inhibit cell growth by 50% (IC50), a key indicator of cytotoxic activity.
A notable study synthesized a series of chiral amides and hydroxamic acids from this compound and evaluated their cytotoxic effects against two human cancer cell lines: HeLa (cervical cancer) and HT29 (colon adenocarcinoma). researchgate.net The research found that several of the synthesized compounds exhibited activity against these cell lines. researchgate.net
Among the derivatives, the hydroxamic acid of this compound demonstrated the most significant cytotoxic effect, particularly against the HeLa cell line. researchgate.net In general, the study observed that most of the tested derivatives were more toxic to HT29 cells than to HeLa cells. researchgate.net An interesting finding was the lack of a significant difference in cytotoxic activity between the (R)- and (S)-enantiomers of the synthesized derivatives, suggesting that the stereochemistry at the C-3 position may not be a critical determinant for the observed cytotoxicity in these specific compounds. researchgate.net
The results from these cytotoxic assays underscore the potential of chemically modifying this compound to develop new agents with anti-cancer properties. Further research, including the synthesis of a broader range of derivatives and testing against a wider panel of cancer cell lines, is warranted to fully elucidate their therapeutic potential.
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) |
| Hydroxamic acid of this compound | HeLa | Best cytotoxic effect observed researchgate.net |
| Most tested derivatives | HT29 | More toxic than against HeLa cells researchgate.net |
Biological Roles and Molecular Mechanisms of R 3 Hydroxynonanoic Acid in Microbial Systems
Role in Microbial Communication and Quorum Sensing Mechanisms
While N-acyl homoserine lactones (AHLs) are the most common quorum sensing (QS) signals in Gram-negative bacteria, other molecules, including 3-hydroxy fatty acids and their derivatives, also function as intercellular signals. ufs.ac.zagerli.comresearchgate.net For instance, the plant pathogen Ralstonia solanacearum uses methyl 3-hydroxypalmitate (B1262271) as a volatile, long-distance signaling molecule to control the expression of virulence factors. ufs.ac.zagerli.com Similarly, the human fungal pathogen Candida albicans produces 3-hydroxy-tetradecaenoic acid, which acts as a QS molecule to regulate the transition to its more invasive hyphal form. ufs.ac.za
Although direct evidence for (R)-3-hydroxynonanoic acid as a primary QS signal is less documented, related 3-hydroxy fatty acids are integral to QS systems. In Pseudomonas aeruginosa, the synthesis of rhamnolipids, which are crucial for motility and biofilm formation, is regulated by QS. microbiologyresearch.org The precursors to rhamnolipids are 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs), which are dimers of (R)-3-hydroxy fatty acids. microbiologyresearch.orgnih.gov The production of these HAAs is dependent on the rhlA gene, which is itself part of the rhl quorum-sensing system. microbiologyresearch.orgnih.gov This indicates that (R)-3-hydroxy fatty acids, including the C9 variant, are closely linked to the QS-controlled synthesis of virulence factors. Furthermore, some bacterial communication molecules, such as cis- and trans-2-decenoic acid, are recognized as agonists at the GPR84 receptor in immune cells, a receptor that is also activated by 3-hydroxydecanoic acid. researchgate.net
Contribution to Microbe-Host Interactions
This compound and its analogs are significant in mediating the interactions between microbes and their hosts, ranging from plants to mammals.
Elicitation of Plant Immunity Responses
Medium-chain 3-hydroxy fatty acids (mc-3-OH-FAs) produced by bacteria are potent elicitors of innate immunity in plants. researchgate.netnih.govoup.com In the model plant Arabidopsis thaliana, free (R)-3-hydroxydecanoic acid [(R)-3-OH-C10:0] has been identified as a particularly strong trigger of immune responses. researchgate.netnih.gov These molecules are recognized as microbe-associated molecular patterns (MAMPs).
The perception of these fatty acids is mediated by the cell-surface S-domain receptor-like kinase (SD-RLK) named LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE). researchgate.netnih.govnih.gov The interaction is highly specific; the receptor recognizes medium-chain variants (C8 to C12) and shows a preference for the (R)-configuration of the hydroxyl group. researchgate.net Binding of the fatty acid to the extracellular domain of LORE requires and induces receptor homomerization, which is an essential step for the activation of downstream signaling and pattern-triggered immunity. nih.gov This signaling cascade ultimately enhances the plant's resistance to pathogenic bacteria like Pseudomonas syringae. researchgate.netnih.gov Interestingly, while the precursors—3-hydroxyalkanoates (HAAs) and free 3-hydroxy fatty acids—are sensed by LORE, the more complex rhamnolipids are not, indicating that plants have distinct mechanisms to perceive bacterial molecules and their direct precursors. nih.govuzh.ch
| Microbial Molecule | Plant Model | Receptor | Key Outcome | Reference |
|---|---|---|---|---|
| (R)-3-hydroxydecanoic acid | Arabidopsis thaliana | LORE (SD-RLK) | Strong elicitor of pattern-triggered immunity. | researchgate.netnih.gov |
| 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs) | Arabidopsis thaliana | LORE (SD-RLK) | Induces canonical immune signaling and resistance. | nih.gov |
| Rhamnolipids | Arabidopsis thaliana | LORE-independent | Triggers an atypical immune response. | nih.govuzh.ch |
Modulation of Phagocytosis by Immune Cells in Model Organisms
The effect of this compound and its analogs on phagocytosis appears to be context-dependent, with different outcomes observed in various host-pathogen models.
In studies involving the fungal pathogen Cryptococcus neoformans and its interaction with the amoeba, a model predator for macrophages, 3-hydroxy fatty acids (specifically 3-hydroxy C9:0) have been shown to possess anti-phagocytic properties. frontiersin.orgnih.govmdpi.com These molecules protect the fungal cells from being internalized by the amoeba. nih.govresearchgate.net The proposed mechanisms for this protection include the suppression of a fetuin A-like protein in the amoeba that may enhance phagocytosis, as well as providing resistance to oxidative stress and the hydrolytic enzyme amoebapore. frontiersin.orgnih.govresearchgate.net This suggests that by secreting these fatty acids, C. neoformans can evade processing by immune cells. nih.gov
Conversely, in mammalian immune cells, certain 3-hydroxy fatty acids can enhance phagocytic activity. 3-hydroxydecanoic acid, a known component of lipopolysaccharides in Gram-negative bacteria, acts as an agonist for the G protein-coupled receptor 84 (GPR84), which is expressed on neutrophils and macrophages. gu.senih.govqucosa.de Activation of GPR84 by 3-hydroxydecanoic acid has been shown to increase the phagocytic capacity of neutrophils and induce neutrophil migration. researchgate.netgu.senih.gov This suggests a pro-inflammatory role, where the host immune system recognizes these bacterial lipids to mount a response.
| Organism/Cell Type | 3-Hydroxy Fatty Acid | Effect on Phagocytosis | Mechanism/Receptor | Reference |
|---|---|---|---|---|
| Amoeba (predator) | 3-hydroxy C9:0 (from C. neoformans) | Inhibited | Suppression of fetuin A-like protein; resistance to amoebapore. | frontiersin.orgnih.govmdpi.comresearchgate.net |
| Human Neutrophils | 3-hydroxydecanoic acid | Increased | Activation of GPR84. | researchgate.netgu.senih.gov |
Function as a Metabolic Intermediate in Microbial Physiology
This compound is a key metabolic intermediate in the synthesis of two important classes of microbial polymers: rhamnolipids and polyhydroxyalkanoates (PHAs).
In many Pseudomonas species, particularly P. aeruginosa, (R)-3-hydroxy fatty acids are precursors for the biosynthesis of rhamnolipids, which are surface-active glycolipids involved in swarming motility, biofilm development, and virulence. microbiologyresearch.orgnih.govwikipedia.org The synthesis pathway diverts intermediates from the de novo fatty acid synthesis cycle. asm.orgaocs.orgoup.com Specifically, the enzyme RhlA catalyzes the dimerization of two (R)-3-hydroxyacyl-acyl carrier protein (ACP) molecules to form a 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA). asm.orgoup.com RhlA shows a preference for 10-carbon substrates, leading to β-hydroxydecanoyl-β-hydroxydecanoate as the most abundant HAA, but other chain lengths, including C9, are also utilized. asm.orgnih.gov This HAA is then glycosylated by other enzymes (RhlB, RhlC) to form the final rhamnolipid. nih.gov
(R)-3-hydroxy fatty acids, including the C9 variant, are also the monomeric building blocks for medium-chain-length polyhydroxyalkanoates (mcl-PHAs). aocs.orgresearchgate.net PHAs are biodegradable polyesters produced by numerous bacteria as intracellular carbon and energy storage compounds. researchgate.netmdpi.com In Pseudomonas species, the precursors for mcl-PHA synthesis, (R)-3-hydroxyacyl-CoAs, are generated either from the fatty acid β-oxidation pathway or from the de novo fatty acid synthesis pathway. aocs.orgresearchgate.netasm.orgasm.org When grown on non-fatty acid carbon sources, the enzyme PhaG, a 3-hydroxyacyl-ACP:CoA transacylase, plays a crucial role by converting intermediates from fatty acid synthesis into (R)-3-hydroxyacyl-CoA, which is then polymerized by PHA synthase (PhaC). aocs.orgplos.org
Analytical Methodologies for the Detection and Quantification of R 3 Hydroxynonanoic Acid
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) stands as a robust and widely used technique for the analysis of fatty acids, including (R)-3-hydroxynonanoic acid. nih.gov This method provides excellent separation of volatile compounds and detailed structural information from mass spectra. For the analysis of 3-hydroxy fatty acids, GC-MS is often employed to identify and quantify these compounds in various samples. nih.govasm.org The electron impact mass spectrum of 3-hydroxydecanoic acid, a close structural analog, shows characteristic fragmentation patterns that aid in its identification. researchgate.net
A typical GC-MS analysis involves a temperature gradient to ensure the separation of different compounds based on their boiling points and interactions with the capillary column. nih.gov For instance, a fused-silica capillary column can be used with a temperature program starting at 70°C and ramping up to 240°C. nih.gov The injector and interface temperatures are also critical parameters, often set around 240°C and 260°C, respectively. nih.gov
Derivatization Techniques for GC-MS Analysis
Due to the low volatility of hydroxy fatty acids, a derivatization step is essential prior to GC-MS analysis. nih.gov This process converts the non-volatile analytes into more volatile and thermally stable derivatives, improving their chromatographic behavior and detection sensitivity.
Common derivatization reagents include:
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): Often used with a catalyst like pyridine (B92270) or trimethylchlorosilane (TMCS), BSTFA silylates the hydroxyl and carboxyl groups to form trimethylsilyl (B98337) (TMS) derivatives. nih.govresearchgate.net This is a widely adopted method for the analysis of 3-hydroxy fatty acids. nih.gov
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): This reagent forms tert-butyldimethylsilyl (tBDMS) derivatives, which are known for their stability and characteristic mass spectra. A procedure involving trifluoroacetylation of the hydroxyl group followed by tert-butyldimethylsilylation of the carboxyl group has been developed for the simultaneous analysis of free fatty acids and 3-hydroxy fatty acids. psu.edu
Methanolysis: In some cases, lyophilized samples are subjected to methanolysis to convert the fatty acids into their corresponding methyl esters before GC-MS analysis. asm.org
It is important to note that the derivatization process itself can sometimes lead to side reactions, such as racemization, which may result in the detection of the (S)-enantiomer even when the original sample contains only the (R)-form. nih.gov Careful optimization of the derivatization conditions is therefore crucial for accurate stereochemical analysis.
Table 1: Common Derivatization Reagents for GC-MS Analysis of this compound
| Reagent | Derivative Formed | Key Advantages | Reference(s) |
|---|---|---|---|
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester/ether | Widely used, effective for hydroxyl and carboxyl groups. | nih.gov |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | tert-Butyldimethylsilyl (tBDMS) ester/ether | Stable derivatives, characteristic mass spectra. | psu.edu |
| Methanol | Methyl ester | Simple procedure for esterification. | asm.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative to GC-MS for the analysis of oxylipins, including this compound. mdpi.comnih.gov This technique offers several advantages, such as the ability to analyze non-volatile and thermally labile compounds without the need for derivatization, and high sensitivity and selectivity, particularly when using multiple reaction monitoring (MRM). mdpi.comnih.govresearchgate.net
In a typical LC-MS/MS setup, reversed-phase chromatography is used to separate the compounds of interest. A common column choice is a C18 column, which separates molecules based on their hydrophobicity. nih.govnih.gov The mobile phase often consists of a gradient of an aqueous solution (e.g., with 0.1% acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govacs.org Detection is usually performed using an electrospray ionization (ESI) source operating in negative ion mode, as the carboxyl group of the fatty acid is readily deprotonated. mdpi.comnih.govzenodo.org
For targeted analysis of 3-hydroxynonanoic acid, a multiple reaction monitoring (MRM) workflow can be employed. This involves selecting the precursor ion (the deprotonated molecule, [M-H]⁻) and specific fragment ions (product ions) to monitor. For 3-hydroxynonanoic acid, with a molecular weight of 174.2 g/mol , the precursor ion would be at m/z 173.1. nih.gov The selection of specific MRM transitions enhances the specificity and sensitivity of the analysis. frontiersin.org
Derivatization can also be used in LC-MS to improve chromatographic retention and ionization efficiency. Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) have been successfully used for the derivatization of carboxylic acids, leading to nearly complete derivatization and accurate quantification. nih.gov
Table 2: Example LC-MS/MS Parameters for 3-Hydroxynonanoic Acid Analysis
| Parameter | Value/Description | Reference(s) |
|---|---|---|
| Chromatography | ||
| Column | Acquity bridged ethyl hybrid C18 (1.7 µm, 2.1 mm x 100 mm) | nih.gov |
| Mobile Phase | Gradient of aqueous and organic solvents (e.g., acetonitrile) | nih.govacs.org |
| Mass Spectrometry | ||
| Ionization Mode | Negative Electrospray Ionization (ESI) | mdpi.comnih.govzenodo.org |
| Precursor Ion [M-H]⁻ (m/z) | 173.1182 | nih.gov |
| MS Level | MS2 | nih.gov |
| Collision Energy | Variable (e.g., 6V) | nih.gov |
Immunological Detection Systems for 3-OH Oxylipins
Immunological methods, such as enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA), have historically been used for the quantification of oxylipins due to their high sensitivity. mdpi.com These assays rely on the specific binding of antibodies to the target analyte. While these methods can be cost-effective and suitable for high-throughput screening, they have some limitations.
One significant drawback is the potential for cross-reactivity, where the antibody may bind to structurally similar compounds, leading to inaccurate quantification. mdpi.com For instance, an antibody raised against one type of 3-hydroxy fatty acid might also recognize other chain-length variants. Furthermore, compared to LC-MS/MS, immunoassays can sometimes show inflated levels and higher variability in analyte concentrations. mdpi.com
Despite these limitations, immunoassays can be valuable for the rapid detection of 3-hydroxy fatty acids as biomarkers, for example, in the context of estimating endotoxin (B1171834) levels from Gram-negative bacteria by targeting the 3-hydroxy fatty acids in the lipid A component of lipopolysaccharide (LPS). ufs.ac.za
Development of Quantitative Assays for Physiological Concentrations
A significant challenge in the analysis of this compound is its often low physiological concentration in biological samples. mdpi.com Developing robust quantitative assays requires careful consideration of extraction efficiency, method sensitivity, and the availability of appropriate internal standards.
Solid-phase extraction (SPE) is a common technique for the extraction and pre-concentration of 3-hydroxy fatty acids from complex matrices like culture supernatants or plasma. nih.govnih.gov C18 cartridges are frequently used for this purpose, where the analyte is retained on the solid phase and then eluted with an organic solvent. nih.gov
To achieve accurate quantification, especially at low concentrations, the use of stable isotope-labeled internal standards is highly recommended. These standards have the same chemical properties as the analyte but a different mass, allowing for correction of matrix effects and variations in extraction and ionization efficiency.
For estimating physiological concentrations, a two-point calibration method has been used. This involves comparing the extracted ion chromatograms of the biological sample with those of a known concentration of an analytical standard and a spiked sample. frontiersin.org For example, the concentration of 3-hydroxynonanoic acid secreted by Cryptococcus neoformans was estimated to be in the range of 0.1–0.4 mM using this approach. frontiersin.org
The development of comprehensive targeted lipidomics platforms using LC-MS/MS allows for the simultaneous quantification of a large number of oxylipins, including various 3-hydroxy fatty acids, down to low nanomolar levels. nih.govresearchgate.net These methods provide a powerful tool for studying the complex interplay of these signaling molecules in health and disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
